molecular formula C9H10ClN B3154721 2-Chloro-4-cyclopropylaniline CAS No. 78242-79-2

2-Chloro-4-cyclopropylaniline

Cat. No.: B3154721
CAS No.: 78242-79-2
M. Wt: 167.63 g/mol
InChI Key: AXRUBPOKONMDEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropylaniline: is an organic compound with the molecular formula C9H10ClN and a molecular weight of 167.64 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a cyclopropyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-cyclopropylaniline can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, a suitable precursor such as 2-chloronitrobenzene is reacted with cyclopropylamine under specific conditions to yield the desired product .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-4-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-cyclopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

2-Chloro-4-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-4-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRUBPOKONMDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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